2-(3-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid
Brand Name: Vulcanchem
CAS No.: 2097955-37-6
VCID: VC3145941
InChI: InChI=1S/C11H19F2NO2/c1-3-9(10(15)16)14-6-4-5-8(7-14)11(2,12)13/h8-9H,3-7H2,1-2H3,(H,15,16)
SMILES: CCC(C(=O)O)N1CCCC(C1)C(C)(F)F
Molecular Formula: C11H19F2NO2
Molecular Weight: 235.27 g/mol

2-(3-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid

CAS No.: 2097955-37-6

Cat. No.: VC3145941

Molecular Formula: C11H19F2NO2

Molecular Weight: 235.27 g/mol

* For research use only. Not for human or veterinary use.

2-(3-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid - 2097955-37-6

Specification

CAS No. 2097955-37-6
Molecular Formula C11H19F2NO2
Molecular Weight 235.27 g/mol
IUPAC Name 2-[3-(1,1-difluoroethyl)piperidin-1-yl]butanoic acid
Standard InChI InChI=1S/C11H19F2NO2/c1-3-9(10(15)16)14-6-4-5-8(7-14)11(2,12)13/h8-9H,3-7H2,1-2H3,(H,15,16)
Standard InChI Key YEEPSCZVBTUDQZ-UHFFFAOYSA-N
SMILES CCC(C(=O)O)N1CCCC(C1)C(C)(F)F
Canonical SMILES CCC(C(=O)O)N1CCCC(C1)C(C)(F)F

Introduction

2-(3-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid is a synthetic organic compound that incorporates a piperidine ring, a difluoroethyl group, and a butanoic acid moiety. This unique combination of structural elements imparts specific electronic and steric properties, making it an interesting subject for research in medicinal chemistry and pharmacology. Despite the lack of direct references to this compound in the search results, its structural analogs and related compounds provide valuable insights into its potential properties and applications.

Structural Features and Analogues

The compound's structure includes a piperidine ring substituted with a difluoroethyl group and linked to a butanoic acid moiety. This combination is distinct from other compounds like 2-(3-(1,1-difluoroethyl)piperidin-1-yl)-N'-hydroxyacetimidamide, which features a hydroxyacetimidamide group instead of butanoic acid. Another related compound is 2-[3-(1,1-difluoroethyl)piperidin-1-yl]butanoic acid, which shares the butanoic acid moiety but lacks the specific N'-hydroxyacetimidamide functionality.

Compound NameStructure FeaturesUnique Aspects
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acidPiperidine ring, difluoroethyl group, butanoic acid moietyPotential for different solubility and biological activity due to the carboxylic acid group.
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)-N'-hydroxyacetimidamidePiperidine ring, difluoroethyl group, hydroxyacetimidamide moietyMay exhibit specific interactions with biological targets due to the hydroxyacetimidamide group.
(R)-2-(Piperidin-3-yl)isoindoline-1,3-dioneIsoindoline structurePotentially different pharmacological profiles due to the isoindoline core.

Potential Applications and Research Findings

Compounds with similar structures have shown various biological activities, including potential applications in medicinal chemistry. The difluoroethyl group may confer specific interactions with biological targets, while the butanoic acid moiety could influence solubility and metabolic stability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator